Z-Lehd-fmk tfa

Overview

Description

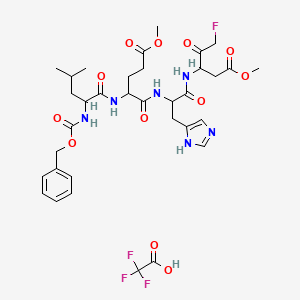

Z-Lehd-fmk tfa: is a selective and irreversible inhibitor of caspase-9, a crucial enzyme involved in the apoptosis pathway. This compound is widely used in scientific research to study apoptosis and related cellular processes. The peptide is O-methylated in the P1 position on aspartic acid, providing enhanced stability and increased cell permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Lehd-fmk tfa is synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is often provided as a lyophilized powder to ensure stability during storage and transport .

Chemical Reactions Analysis

Types of Reactions: Z-Lehd-fmk tfa primarily undergoes reactions related to its role as a caspase-9 inhibitor. It forms covalent bonds with the active site of caspase-9, leading to irreversible inhibition. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The compound is reconstituted in dimethyl sulfoxide (DMSO) before use. The optimal concentration for experiments may vary, and researchers are encouraged to titrate the reagent to determine the best conditions for their specific experimental setup .

Major Products Formed: The primary product formed from the reaction of this compound with caspase-9 is an inactive caspase-9 enzyme complex. This complex prevents the enzyme from participating in the apoptosis pathway, thereby inhibiting cell death .

Scientific Research Applications

Chemistry: Z-Lehd-fmk tfa is used to study the chemical properties and interactions of caspase-9 inhibitors. It helps in understanding the structure-activity relationships and the design of more potent inhibitors .

Biology: In biological research, this compound is employed to investigate the mechanisms of apoptosis in various cell types. It is used in cell-based assays to measure the inhibition of apoptosis and to study the downstream effects of caspase-9 inhibition .

Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders. It is used in preclinical studies to evaluate its efficacy in protecting normal cells while allowing the death of cancer cells .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a tool compound to screen for new caspase-9 inhibitors and to study their pharmacological properties .

Mechanism of Action

Z-Lehd-fmk tfa exerts its effects by binding irreversibly to the active site of caspase-9. This binding prevents the cleavage and activation of downstream caspases, thereby inhibiting the apoptosis pathway. The molecular target of this compound is the active site cysteine residue of caspase-9, which forms a covalent bond with the inhibitor .

Comparison with Similar Compounds

- Z-Ietd-fmk: A caspase-8 inhibitor.

- Z-Vad-fmk: A pan-caspase inhibitor.

- Z-Dcbd-fmk: A caspase-3 inhibitor.

Uniqueness: Z-Lehd-fmk tfa is unique in its selectivity for caspase-9. Unlike other caspase inhibitors, it specifically targets caspase-9 without affecting other caspases, making it a valuable tool for studying the specific role of caspase-9 in apoptosis .

Biological Activity

Z-Lehd-fmk TFA (Z-Leu-Glu(Ome)-His-Asp(Ome)-FMK) is a potent and irreversible inhibitor of caspase-9, a critical initiator caspase involved in the mitochondrial apoptosis pathway. This compound has garnered attention for its potential therapeutic applications in various models of apoptosis-related diseases, particularly in neuroprotection and cancer therapy.

Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-9 is activated in response to apoptotic signals and subsequently activates downstream effector caspases, including caspases-3 and -7, leading to cellular apoptosis. Z-Lehd-fmk specifically inhibits caspase-9 by covalently binding to its active site, thereby blocking the apoptotic signaling cascade.

In Vitro Studies

- Inhibition of Apoptosis

- In HCT116 human colon cancer and 293 human embryonic kidney cell lines, Z-Lehd-fmk effectively inhibited apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) . This suggests a protective role against TRAIL-mediated cell death in normal cells while allowing for selective targeting of cancer cells.

- Caspase Activity

- Z-Lehd-fmk demonstrated significant inhibition of caspase-9 activity in various assays. For instance, it was shown to reduce DEVDase activity (a marker for caspase-3 activation) in cell lysates from apoptotic cells . The compound was most effective against caspase-2, followed by caspases-3 and -6, while having minimal effect on initiator caspases such as caspases-8 and -10 .

In Vivo Studies

- Neuroprotection

-

Spinal Cord Injury

- Another study highlighted the efficacy of Z-Lehd-fmk in a spinal cord injury model, where it reduced apoptotic cell counts and protected various cellular structures including neurons and myelin . Electron microscopy revealed fewer apoptotic cells and diminished axonal demyelination in treated specimens.

Table 1: Summary of Biological Effects of this compound

Case Studies

- Cerebral Ischemia

- Cancer Therapy

Properties

IUPAC Name |

methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKBDLPYFKIMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44F4N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.